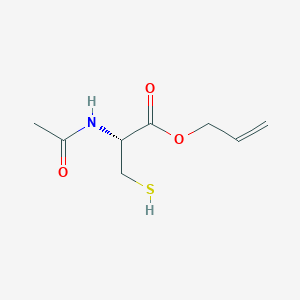

N-Acetyl-L-Cystein-Allylester

Übersicht

Beschreibung

N-Acetyl-L-cysteine Allyl Ester is a derivative of N-Acetyl-L-cysteine, which is an acetylated form of the amino acid L-cysteine. This compound is known for its potential antioxidant properties and its ability to act as a precursor to glutathione, a critical antioxidant in the human body. The allyl ester modification enhances the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-cysteine Allyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential to enhance cellular antioxidant defenses by increasing glutathione levels.

Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases and liver disorders.

Industry: Utilized in the formulation of antioxidant supplements and pharmaceuticals

Wirkmechanismus

Target of Action

N-Acetyl-L-cysteine Allyl Ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a compound known for its antioxidant properties . The primary targets of NACAE are likely to be similar to those of NAC, which include various cellular components involved in oxidative stress and inflammation . NAC is also known to be a precursor in the formation of the antioxidant glutathione .

Mode of Action

NACAE, like NAC, is thought to exert its effects primarily through its antioxidant properties . It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within cells . Additionally, NACAE may also inhibit endoplasmic reticulum (ER) stress, which is involved in various neurological diseases .

Biochemical Pathways

NACAE is likely to affect several biochemical pathways due to its antioxidant properties. One key pathway is the glutathione synthesis pathway, where NAC serves as a precursor . By increasing the levels of glutathione, a potent antioxidant, NACAE can enhance the cell’s ability to neutralize ROS . Furthermore, NACAE has been shown to improve the synthesis of nerve growth factor .

Pharmacokinetics

NAC is known to have a bioavailability of about 10% when taken orally . The esterification of the carboxyl group of NAC, as in NACAE, increases its lipophilicity, thus potentially improving its pharmacokinetics .

Result of Action

The primary result of NACAE’s action is the reduction of oxidative stress within cells . This can have several downstream effects, including the protection of cells from damage, reduction of inflammation, and potential neuroprotective effects . In addition, NACAE has been shown to improve the synthesis of nerve growth factor, which could have implications for neurological health .

Action Environment

The action of NACAE can be influenced by various environmental factors. For instance, the presence of ROS in the cellular environment can enhance the antioxidant activity of NACAE . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of NACAE, although specific data on this is currently lacking.

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-cysteine Allyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to improve the synthesis of nerve growth factor, indicating that it interacts with the enzymes involved in this process .

Cellular Effects

N-Acetyl-L-cysteine Allyl Ester has been found to have effects on various types of cells and cellular processes. For example, it has been shown to have neurotrophic effects, suggesting that it influences cell function

Molecular Mechanism

It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 42-44°C, suggesting that it is stable under normal laboratory conditions .

Dosage Effects in Animal Models

It is known that it is more bioavailable than standard glutathione and NAC supplements, suggesting that the required dosage might be lower .

Metabolic Pathways

It is known that it is a derivative of the amino acid L-cysteine, suggesting that it may be involved in the metabolism of this amino acid .

Transport and Distribution

It is known that it is soluble in various solvents, suggesting that it may be easily transported and distributed .

Subcellular Localization

It is known that it is a derivative of the amino acid L-cysteine, suggesting that it may be localized in the same compartments or organelles as this amino acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-L-cysteine Allyl Ester can be synthesized through the esterification of N-Acetyl-L-cysteine with allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group in N-Acetyl-L-cysteine .

Industrial Production Methods: Industrial production of N-Acetyl-L-cysteine Allyl Ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity of the final product .

Types of Reactions:

Oxidation: N-Acetyl-L-cysteine Allyl Ester can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

Reduction: The compound can be reduced back to its thiol form from disulfides.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: N-Acetyl-L-cysteine.

Substitution: Various substituted esters depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-cysteine: The parent compound, known for its antioxidant properties and use as a mucolytic agent.

N-Acetyl-L-cysteine Ethyl Ester: Another esterified form with potentially improved bioavailability.

S-Allyl-L-cysteine: A derivative with similar antioxidant properties but different pharmacokinetic profiles

Uniqueness: N-Acetyl-L-cysteine Allyl Ester stands out due to its allyl ester modification, which may offer enhanced lipophilicity and cellular uptake compared to other derivatives. This unique feature could make it more effective in certain therapeutic applications, particularly those requiring efficient cellular delivery of antioxidants .

Biologische Aktivität

N-Acetyl-L-cysteine allyl ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a well-known antioxidant and mucolytic agent. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress, inflammation, and cancer prevention. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of NACAE.

NACAE is characterized by its enhanced cell permeability compared to NAC, which facilitates its bioavailability and efficacy in biological systems. The compound can release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including vasodilation and cytoprotection against oxidative stress .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃S |

| Molecular Weight | 191.25 g/mol |

| Density | 1.138 g/cm³ |

| Boiling Point | 337.6 °C |

| Flash Point | 158 °C |

The biological activity of NACAE can be attributed to several mechanisms:

- Antioxidant Activity : NACAE acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer .

- Anti-inflammatory Effects : NACAE has been shown to inhibit inflammatory pathways, contributing to its protective effects against chronic inflammatory diseases .

- Modulation of Apoptosis : Research indicates that NACAE influences apoptotic pathways, promoting cell survival in healthy cells while inducing apoptosis in cancerous cells .

- DNA Protection : NACAE has demonstrated the ability to protect DNA from oxidative damage, which is significant in cancer prevention strategies. Studies have shown that it can inhibit the phosphorylation of proteins involved in tumor promotion .

Anticancer Activity

A study evaluated the anticancer effects of NACAE on various cancer cell lines. The results indicated that NACAE induced apoptosis in neuroblastoma and melanoma cells while exhibiting cell cycle arrest at the G0/G1 phase in prostate carcinoma cells . The compound was effective at decreasing Bcl-2 expression (an anti-apoptotic protein) and increasing Bax and caspase 8 levels (pro-apoptotic markers), suggesting its potential as an anticancer agent.

Protection Against Oxidative Stress

In another study, NACAE was tested for its ability to mitigate oxidative damage in liver cells exposed to hydrogen peroxide (H₂O₂). The findings revealed that NACAE significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls . This underscores its potential application in conditions characterized by oxidative stress.

Comparative Analysis with N-Acetyl-L-Cysteine

While both NAC and NACAE exhibit antioxidant properties, NACAE's enhanced cell permeability offers advantages in therapeutic applications, particularly for conditions requiring rapid cellular uptake.

| Feature | N-Acetyl-L-Cysteine (NAC) | N-Acetyl-L-Cysteine Allyl Ester (NACAE) |

|---|---|---|

| Cell Permeability | Moderate | High |

| Antioxidant Activity | Yes | Yes |

| Anti-inflammatory | Yes | Yes |

| Induces Apoptosis | Moderate | High |

Eigenschaften

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.